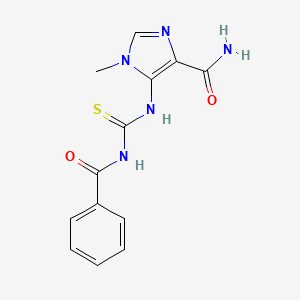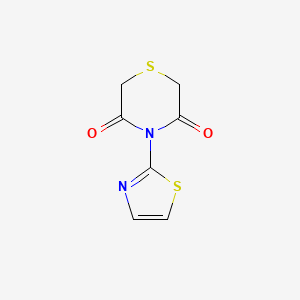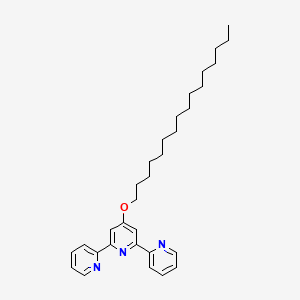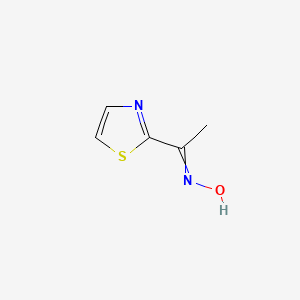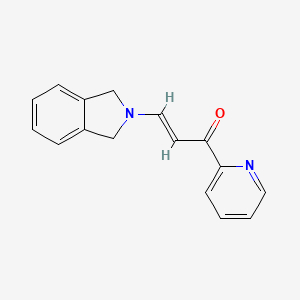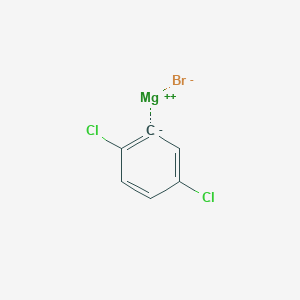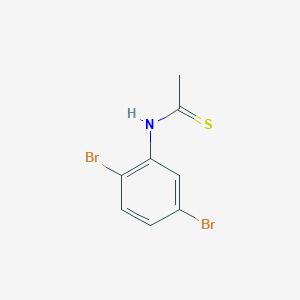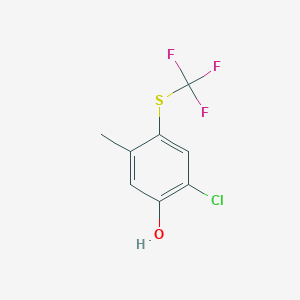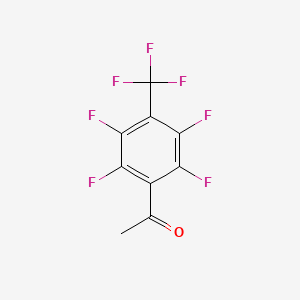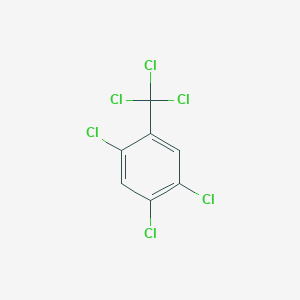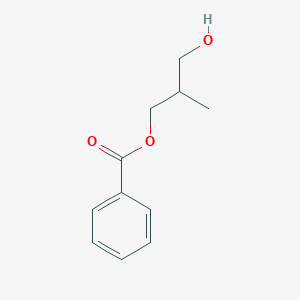
(3-hydroxy-2-methylpropyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2-methylpropyl) benzoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from benzoic acid and 3-hydroxy-2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzoate derivatives . This could involve binding to the active site of an enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It is known that benzoate derivatives can be involved in various metabolic pathways . For example, they can be part of the degradation pathways of certain aromatic compounds
Pharmacokinetics
Similar compounds have been shown to have short elimination half-lives and wide tissue distribution
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-Methylpropyl Benzoate. For example, the presence of other compounds in the environment can affect the degradation of benzoate derivatives . Additionally, factors such as pH and temperature can influence the activity and stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-2-methylpropyl) benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-methylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness: (3-Hydroxy-2-methylpropyl) benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its potential biological activities, set it apart from other similar compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzoic acid 3-hydroxy-2-methyl-propyl ester involves the esterification of benzoic acid with 3-hydroxy-2-methyl-propanol in the presence of a catalyst.", "Starting Materials": [ "Benzoic acid", "3-hydroxy-2-methyl-propanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix benzoic acid and 3-hydroxy-2-methyl-propanol in a round-bottom flask", "Add a catalytic amount of sulfuric acid to the mixture", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent to obtain the desired product, Benzoic acid 3-hydroxy-2-methyl-propyl ester" ] } | |
Numéro CAS |
112057-72-4 |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
Clé InChI |
WZVYKLJKGOBBRL-UHFFFAOYSA-N |
SMILES |
CC(CO)COC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



